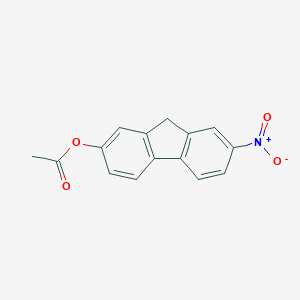

2-Acetoxy-7-nitrofluorene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19383-83-6 |

|---|---|

Molecular Formula |

C15H11NO4 |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

(7-nitro-9H-fluoren-2-yl) acetate |

InChI |

InChI=1S/C15H11NO4/c1-9(17)20-13-3-5-15-11(8-13)6-10-7-12(16(18)19)2-4-14(10)15/h2-5,7-8H,6H2,1H3 |

InChI Key |

RBLZCCSHIDZNII-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |

Other CAS No. |

19383-83-6 |

Pictograms |

Environmental Hazard |

Synonyms |

2-ACETOXY-7-NITROFLUORENE |

Origin of Product |

United States |

Molecular Mechanisms of Genotoxicity Induced by 2 Acetoxy 7 Nitrofluorene

Deoxyribonucleic Acid (DNA) Adduct Formation and Characterization

The carcinogenic activity of 2-Acetoxy-7-nitrofluorene is initiated by its metabolic activation to a reactive electrophile that binds covalently to DNA, forming bulky adducts. These adducts distort the DNA helix, interfering with normal cellular processes like replication and transcription.

Specificity of DNA Adduct Formation

The interaction of activated this compound with DNA is not random; it exhibits a distinct specificity for certain nucleobases and positions. The primary targets are guanine (B1146940) and, to a lesser extent, adenine (B156593) residues. Following metabolic activation, which involves processes like nitroreduction and O-acetylation, the compound forms several major types of adducts. nih.gov

The most frequently observed adducts involve the C8 position of guanine. These include:

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) : This is a deacetylated adduct that represents a major lesion formed from related compounds like 2-nitrofluorene (B1194847) and N-acetyl-2-aminofluorene. nih.gov

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) : This acetylated adduct is also a significant product and is known to strongly block DNA polymerases. nih.govnih.gov

In addition to the C8 position, the N2 position of guanine can also be a target, leading to the formation of 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) . semanticscholar.orgnih.gov Studies on the closely related N-acetoxy-2-acetylaminofluorene have shown that dG-C8-AAF can constitute the majority of the adducts formed (approximately 73-86%), with dG-N2-AAF being a minor product (around 6-7%). nih.gov While guanine adducts are predominant, adducts with deoxyadenosine (B7792050) have also been identified, particularly from potent carcinogens like dibenzo[a,l]pyrene, indicating that adenine can also be a target for bulky chemical carcinogens. vu.nl The presence of the nitro group at the C7 position does not prevent the metabolic activation at the C2 position and subsequent adduct formation. nih.gov

| Adduct Name | Abbreviation | Primary Site of Formation | Relative Abundance |

|---|---|---|---|

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | C8 of Guanine | Major (~73-86%) nih.gov |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 of Guanine | Major nih.gov |

| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | dG-N2-AAF | N2 of Guanine | Minor (~6-7%) nih.gov |

Influence of DNA Sequence Context on Adduct Conformation and Formation

The formation of DNA adducts and their resulting conformations are significantly influenced by the local DNA sequence. nih.gov This sequence context can affect the adduct's structural impact on the DNA helix and its recognition by DNA repair enzymes. nih.govresearchgate.net For instance, research on AAF adducts has shown that their repair efficiency by the nucleotide excision repair (NER) system is sequence-dependent. nih.gov

The two primary conformers adopted by these adducts are a "stacked" (S) conformation, where the fluorene (B118485) ring intercalates into the DNA helix, and a "B-type" (B) conformation, where the fluorene moiety resides in the major groove of a less distorted DNA helix. The equilibrium between these conformers is influenced by the surrounding base sequence. researchgate.net Studies comparing the incision efficiency of AAF adducts in different trinucleotide sequences, such as TGT versus CGC (where G* is the adducted guanine), revealed that adducts in the TGT context were repaired more efficiently. nih.gov This difference was attributed to more efficient binding of the UvrA repair protein to the adduct in the more distorted TGT sequence. nih.gov Furthermore, the presence of epigenetic modifications like 5-methylcytosine (B146107) in CpG sequences can alter the mutagenicity and bypass of dG-AAF adducts during DNA replication. nih.gov

Quantitative Assessment of DNA Adduct Levels in Experimental Models

Various sensitive techniques have been developed to quantify the levels of DNA adducts in experimental systems, providing crucial data for assessing genotoxic potential. Methods such as ³²P-postlabelling, high-performance liquid chromatography (HPLC) coupled with electrochemical detection, and immunoassays are commonly employed. nih.govnih.govnih.gov

In studies with mice treated with N-hydroxy-2-acetylaminofluorene, adduct levels of dG-C8-AAF and dG-C8-AF in liver DNA were quantified in the range of 0.1 to 1 adduct per 10⁶ nucleotides. nih.gov The detection limit for these methods can be as low as 4 adducts per 10⁸ nucleotides when using sufficient amounts of DNA. nih.gov In vitro studies modifying DNA with N-acetoxy-2-acetylaminofluorene have provided precise percentages of the different adducts formed, with dG-C8-AAF being the most abundant. nih.gov Research on the related compound 2,7-dinitrofluorene (B108060) in rat liver and mammary gland cytosol showed the formation of N-(deoxyguanosin-8-yl)-2-amino-7-NF at levels exceeding 30 adducts per 10⁶ nucleotides in the presence of acetyl CoA. nih.gov These quantitative analyses demonstrate a direct relationship between exposure to the carcinogen and the level of DNA damage, although the absolute number of adducts does not always directly correlate with tumor incidence across different compounds. nih.gov

| Experimental Model | Compound | Adduct(s) Quantified | Observed Adduct Level | Reference |

|---|---|---|---|---|

| Mouse Liver (in vivo) | N-hydroxy-2-acetylaminofluorene | dG-C8-AAF, dG-C8-AF | 0.1-1 adduct / 10⁶ nucleotides | nih.gov |

| Rat Liver/Mammary Gland Cytosol (in vitro) | 2,7-dinitrofluorene | N-(dG-8-yl)-2-amino-7-NF | >30 adducts / 10⁶ nucleotides | nih.gov |

| phiX174 RF DNA (in vitro) | N-acetoxy-2-acetylaminofluorene | dG-C8-AAF | ~73% of total adducts | nih.gov |

| phiX174 RF DNA (in vitro) | N-acetoxy-2-acetylaminofluorene | dG-N2-AAF | ~7% of total adducts | nih.gov |

Induction of Mutagenesis and Genetic Instability

The formation of bulky DNA adducts is a primary initiating event, but the ultimate genotoxic outcome is the fixation of these lesions as permanent mutations in the DNA sequence. These mutations arise from errors during DNA replication or repair of the adducted template.

Mechanisms of Frameshift Mutations and Base-Pair Substitutions

Adducts derived from this compound are potent inducers of specific types of mutations, most notably frameshift mutations and, to a lesser extent, base-pair substitutions. nih.gov The bulky dG-C8-AAF adduct, in particular, is a strong block to DNA polymerases. nih.gov

The predominant mutations caused by these adducts are frameshift mutations, often involving the deletion of one or two nucleotides (-1 or -2 frameshifts). nih.govnih.gov These mutations frequently occur in sequences with repeated bases or short repetitive sequences. nih.gov A proposed mechanism for frameshift mutagenesis involves the adducted base slipping out of the DNA helix, leading to a misaligned intermediate during replication that, if not repaired, results in a deletion. nih.gov For example, a unique -1 G deletion has been observed when the dG-AAF lesion is flanked by 3' purines, suggesting the formation of a stacked, slipped mutagenic intermediate. nih.gov

Base-pair substitutions are also induced, although they are often less frequent than frameshifts. Interestingly, studies with 2-(N-acetoxy-N-acetylamino)fluorene have shown that base substitutions can occur not opposite the adduct itself, but adjacent to it, suggesting an indirect mutagenic mechanism. nih.gov

Identification of Mutational Hotspots

The distribution of mutations induced by this compound is non-random, with certain DNA sequences being significantly more susceptible to mutation than others. These sequences are known as mutational hotspots. nih.govnih.gov

A well-characterized mutational hotspot for frameshift mutations induced by the related N-acetoxy-N-2-acetylaminofluorene is the NarI restriction site, which contains the sequence 5'-GGCGCC-3'. researchgate.net The guanines within this sequence, particularly the third guanine, are highly susceptible to adduct formation and subsequent deletion mutations. The specific sequence context, particularly runs of G:C base pairs, creates a favorable environment for the formation of the slipped intermediates that lead to frameshift mutations. nih.gov The existence of these hotspots highlights the critical interplay between the chemical nature of the DNA adduct and the local DNA sequence and structure in determining the ultimate genetic consequences of exposure. nih.gov

Link between DNA Adducts and Mutagenic Lesions

The mutagenic potential of this compound is intrinsically linked to the formation of covalent DNA adducts. While direct studies on the mutagenic spectrum of this compound are limited, significant insights can be drawn from closely related and well-studied carcinogenic fluorene derivatives, such as 2-nitrofluorene (NF) and N-2-acetylaminofluorene (AAF). The metabolic activation of these compounds leads to the formation of reactive intermediates that primarily target the C8 position of guanine residues in DNA.

The major DNA adducts identified following exposure to these related compounds are N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). researchgate.net These bulky adducts distort the DNA helix and interfere with the fidelity of DNA replication and transcription. The presence of such adducts can lead to misincorporation of nucleotides by DNA polymerases, resulting in specific types of mutations.

Research on the mutagenicity of 2-nitrofluorene and its derivatives has revealed a characteristic pattern of mutations, with a high prevalence of frameshift mutations, particularly -2 frameshifts at CG repeat sequences. nih.gov This suggests that the bulky fluorene adducts are prone to causing slippage of the DNA polymerase during replication, leading to the deletion of a dinucleotide. In addition to frameshift mutations, base substitutions, particularly G:C to T:A transversions, are also observed, albeit at a lower frequency.

It is highly probable that this compound induces a similar spectrum of DNA adducts and consequent mutagenic lesions. The bulky nature of the acetoxy and nitro groups on the fluorene ring would be expected to form adducts that significantly distort the DNA structure, predisposing the replication machinery to errors that result in frameshift and substitution mutations.

Table 1: Mutagenic Lesions Induced by Carcinogenic Fluorene Derivatives

| Compound | Primary DNA Adducts | Predominant Mutation Types | Reference |

|---|---|---|---|

| 2-Nitrofluorene (NF) | dG-C8-AF | -2 Frameshifts | nih.gov |

| N-2-Acetylaminofluorene (AAF) | dG-C8-AAF, dG-C8-AF | -2 Frameshifts, G:C to T:A Transversions | nih.gov |

| N-Hydroxyacetylaminofluorene (N-OH-AAF) | dG-C8-AAF | -2 Frameshifts | nih.gov |

Cellular Responses to Genotoxic Stress from this compound Exposure

The introduction of bulky DNA adducts by this compound triggers a sophisticated network of cellular responses aimed at mitigating the damage and preserving genomic integrity. These responses encompass the activation of specific DNA repair pathways, the implementation of cell cycle checkpoints, and, in some instances, the induction of oxidative stress.

The primary defense mechanism against bulky DNA adducts, such as those formed by this compound, is the Nucleotide Excision Repair (NER) pathway. NER is a highly versatile and conserved repair system that recognizes and removes a wide range of helix-distorting DNA lesions.

The NER process can be broadly divided into several key steps:

Damage Recognition: In global genome NER (GG-NER), the XPC-RAD23B complex continuously scans the genome for helical distortions. For transcription-coupled NER (TC-NER), stalled RNA polymerase at the site of a lesion serves as the damage signal.

DNA Unwinding: Upon damage recognition, the Transcription Factor II H (TFIIH) complex is recruited. Two helicase subunits of TFIIH, XPB and XPD, unwind the DNA around the lesion, creating a bubble of approximately 30 nucleotides.

Dual Incision: Two endonucleases, XPG and the ERCC1-XPF complex, are then recruited to the unwound DNA. XPG cleaves the damaged strand on the 3' side of the lesion, and ERCC1-XPF cleaves on the 5' side, excising a short single-stranded DNA fragment containing the adduct.

Repair Synthesis and Ligation: The resulting gap is filled in by DNA polymerase δ or ε, using the undamaged strand as a template. Finally, the nick is sealed by DNA ligase, completing the repair process.

Given the bulky nature of the adducts expected to be formed by this compound, the NER pathway would be the critical mechanism for their removal, thereby reducing the mutagenic and carcinogenic potential of this compound.

In the presence of significant DNA damage, cells activate cell cycle checkpoints to halt progression through the cell cycle. This pause provides an opportunity for the DNA repair machinery to correct the lesions before they are permanently fixed as mutations during DNA replication (S phase) or segregated to daughter cells during mitosis (M phase).

While direct studies on this compound are lacking, research on other DNA-damaging agents has shown that the G2/M checkpoint is often activated in response to bulky adducts. researchgate.netmdpi.com For instance, some compounds have been shown to induce a G2/M phase arrest, preventing cells with damaged DNA from entering mitosis. mdpi.com This arrest is typically mediated by the ATM and ATR kinase signaling pathways, which lead to the activation of downstream effectors like p53 and Chk1/Chk2. These, in turn, inhibit the cyclin-dependent kinases (CDKs) that drive cell cycle progression.

Failure to properly arrest the cell cycle in the face of DNA damage can lead to genomic instability, characterized by an increased rate of mutations, chromosomal aberrations, and aneuploidy. Therefore, the integrity of cell cycle control mechanisms is paramount in mitigating the genotoxic consequences of exposure to compounds like this compound.

In addition to the direct formation of DNA adducts, the genotoxicity of some nitro-PAHs can be mediated or exacerbated by the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.

Table 2: General Cellular Responses to Genotoxic Stress

| Cellular Process | Key Mediators/Pathways | Outcome |

|---|---|---|

| DNA Repair | Nucleotide Excision Repair (NER), Base Excision Repair (BER) | Removal of DNA adducts and oxidized bases to restore genomic integrity. |

| Cell Cycle Control | ATM/ATR kinases, p53, Chk1/Chk2 | Arrest of cell cycle progression (e.g., at G2/M) to allow time for DNA repair. |

| Oxidative Stress Response | Antioxidant enzymes (e.g., SOD, catalase), Nrf2 pathway | Detoxification of reactive oxygen species (ROS) to mitigate oxidative DNA damage. |

Structure Activity Relationship Sar Studies for 2 Acetoxy 7 Nitrofluorene and Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Mutagenicity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activities, such as mutagenicity, of chemical compounds based on their molecular structures. altex.org For nitroaromatic compounds like 2-acetoxy-7-nitrofluorene and its analogues, these models are crucial for screening potential mutagens and understanding the structural features that confer toxicity. nih.govnih.gov

The mutagenicity of nitroaromatic compounds is strongly linked to their chemical properties, which can be quantified by molecular descriptors. These descriptors fall into several categories, including electronic, hydrophobic, and steric. QSAR/QSTR studies for nitroarenes have shown that their genotoxic properties arise from their ability to form electrophilic intermediates that can create adducts with biological macromolecules like DNA. nih.gov

Key molecular descriptors frequently employed in QSTR models for predicting the mutagenicity of nitroaromatics include:

Electronic Descriptors : The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a critical descriptor. A lower ELUMO value indicates a greater electron affinity, suggesting the molecule is more easily reduced. researchgate.net This is a key initial step in the metabolic activation of nitroarenes to their mutagenic form. nih.gov Other electronic properties like the highest occupied molecular orbital energy (EHOMO), dipole moment, and atomic charges also play a role. nih.govresearchgate.net

Hydrophobicity Descriptors : The logarithm of the octanol/water partition coefficient (log P) is used to quantify a molecule's hydrophobicity. nih.govmdpi.com This property influences the compound's ability to cross cell membranes and interact with metabolic enzymes.

Steric/Topological Descriptors : These descriptors, such as molecular weight, molecular volume, and Balaban indices, describe the size and shape of the molecule. nih.govresearchgate.net They can influence how the molecule fits into the active sites of enzymes and how it interacts with the DNA helix.

The predictive power of these models is validated statistically to ensure their reliability. nih.govresearchgate.net For instance, models developed for nitroaromatic compounds have demonstrated high correlation coefficients (R²) between the predicted and experimental mutagenic activity, often exceeding 0.90 for both training and test sets. researchgate.net These models effectively act as predictive tools to screen for mutagenic nitroarenes and guide the design of safer, non-mutagenic alternatives. nih.govresearchgate.net

Table 1: Key Descriptors in QSAR/QSTR Models for Nitroaromatic Mutagenicity

| Descriptor Category | Specific Descriptor | Role in Mutagenicity Prediction |

|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the ease of nitro-group reduction, a key activation step. Lower values correlate with higher mutagenicity. researchgate.net |

| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons. |

| Hydrophobic | log P (Octanol/Water Partition Coefficient) | Affects membrane transport and interaction with metabolic enzymes. nih.gov |

| Steric/Topological | Molecular Refractivity (MR), Balaban Indices | Describe molecular size and shape, influencing enzyme and DNA binding. nih.govnih.gov |

| Quantum-Chemical | Atomic Charges, Dipole Moment | Provide insight into the electronic distribution and potential for electrostatic interactions. researchgate.net |

Impact of Functional Group Modifications on Genotoxic Potency and Metabolic Pathways

The genotoxicity of this compound is not inherent to the molecule itself but is a consequence of its metabolic activation into reactive electrophiles. The specific functional groups on the fluorene (B118485) ring system—namely the nitro group at position 7 and the acetoxy group at position 2—are pivotal in this process. Modification of these groups or the addition of others can significantly alter the compound's metabolic fate and genotoxic potency. nih.gov

The primary metabolic pathway leading to genotoxicity for nitrofluorenes involves the reduction of the nitro group. nih.gov This process, often carried out by cytosolic nitroreductases, converts the nitro group (-NO₂) into a nitroso (-NO) and then a hydroxylamino (-NHOH) intermediate. The resulting N-hydroxyarylamine can then be esterified (e.g., by N-acetyltransferases or sulfotransferases) to form a highly reactive N-acetoxyarylamine or N-sulfonyloxyarylamine. This ester is unstable and spontaneously loses its leaving group to form a highly electrophilic nitrenium ion, which readily attacks nucleophilic sites on DNA, particularly the C8 position of guanine (B1146940), forming DNA adducts. nih.govki.se

The influence of functional groups is summarized below:

Nitro Group (-NO₂) : This group is essential for the primary activation pathway. Its reduction is the rate-limiting step for the formation of the ultimate carcinogen. nih.gov The presence and position of the nitro group influence the electron-withdrawing nature of the system, affecting its reduction potential.

Acetoxy Group (-OAc) : While the primary activation occurs via the nitro group, the N-acetyl group (or its precursor acetoxy group in related compounds) is also critical. N-hydroxy-2-aminofluorene, a metabolite, is further activated by O-acetylation to form N-acetoxy-2-aminofluorene, a potent electrophile.

Halogen Substituents (e.g., -F, -I) : Introducing halogen atoms at other positions on the fluorene ring, such as position 7, can significantly modify the molecule's electronic properties and conformation. For example, studies on 7-fluoro and 7-iodo derivatives of N-acetoxy-N-2-acetylaminofluorene have shown that these modifications alter the binding to DNA and the resulting conformational changes in the DNA structure. nih.gov

Surface functional groups are key determinants of the genotoxic potential of molecules. researchgate.net Changes in hydrophilicity, surface charge, and electronic properties resulting from these modifications can modulate cellular uptake and the ability to generate reactive oxygen species (ROS), ultimately contributing to DNA damage. researchgate.net Therefore, the specific arrangement and type of functional groups dictate the precise metabolic pathway taken and the ultimate genotoxic potency of the compound.

Conformational Aspects and Stereochemical Influences on DNA Interaction

Once metabolically activated to a reactive electrophile, such as a nitrenium ion, this compound analogues form covalent adducts with DNA. The structure and conformation of these adducts are critical determinants of their biological consequences, including the potential for initiating mutations. The interaction is heavily influenced by the stereochemistry of the fluorene derivative and the local DNA sequence.

The most common site of adduction for these compounds is the C8 position of guanine (dG-C8-AF). nih.gov Upon binding, the bulky fluorene ring must be accommodated within the DNA double helix, leading to significant conformational distortions. Two principal conformational models have been proposed to describe this interaction:

The Insertion-Denaturation Model : In this model, the fluorene ring intercalates into the DNA base stack, displacing the modified guanine base into a syn-conformation and disrupting the standard Watson-Crick base pairing. This causes a localized denaturation of the DNA helix.

Circular dichroism studies on deoxytrinucleotides modified with analogues of N-acetoxy-N-2-acetylaminofluorene have provided evidence for these distinct conformations. nih.gov For example, the 7-fluoro derivative (AAFF) was found to adopt a conformation consistent with the insertion-denaturation model. In contrast, the 7-iodo derivative (AAIF) appeared to favor an outside-binding model. nih.gov This suggests that even a subtle change in a functional group can have a profound impact on the stereochemical interaction with DNA.

The specific conformation adopted by the adduct can influence its recognition and processing by DNA repair enzymes. A distorted structure, like that from the insertion model, may be more readily recognized by the nucleotide excision repair (NER) pathway. If the adduct is not repaired, its conformation can lead to polymerase stalling or misincorporation of bases during DNA replication, resulting in mutations. The conformation of DNA modified by N-hydroxy-N-2-aminofluorene has been investigated using ultraviolet absorbance, circular dichroism, and radioimmunoassays, with results suggesting that the aminofluorene residues are partially buried in the interior of the DNA helix, leading to destabilized regions. nih.gov

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT), Quantum Mechanics/Molecular Mechanics (QM/MM)) in Understanding Reactivity

Computational chemistry provides powerful tools for investigating the reactivity and interaction of molecules like this compound at an atomic level. nih.govresearchgate.net Methods such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) offer insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) DFT is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comaps.org It is widely applied to understand the reactivity of nitroaromatic compounds. nih.gov Key applications include:

Calculating Reactivity Indices : DFT can be used to calculate properties like the energies of the frontier molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential. mdpi.com As mentioned in the QSAR section, a low LUMO energy is correlated with higher mutagenicity because it indicates the molecule is a better electron acceptor, facilitating the crucial nitro-reduction step. researchgate.net

Modeling Reaction Mechanisms : DFT can be used to map out the potential energy surfaces for the metabolic activation steps, from nitro-reduction to the formation of the ultimate nitrenium ion. This allows for the calculation of activation energy barriers, helping to predict the likelihood and speed of these reactions. researchgate.net

Analyzing Molecular Structures : The method provides optimized geometries of the parent molecule and its various metabolites, which is essential for understanding how structure relates to reactivity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) QM/MM methods are hybrid approaches that allow for the study of chemical reactions in large, complex systems like a DNA-enzyme complex. chimia.chnih.gov In a QM/MM simulation, the region of primary chemical interest (e.g., the nitrofluorene metabolite and the DNA base it is reacting with) is treated with a high-level, computationally expensive quantum mechanics method (like DFT). The rest of the system (e.g., the surrounding DNA helix, solvent water molecules, and enzymes) is treated with a more efficient classical molecular mechanics force field.

Applications in the study of nitrofluorenes include:

Simulating DNA Adduct Formation : QM/MM can model the covalent bond formation between the electrophilic nitrenium ion and the nucleophilic site on a DNA base. This provides detailed information about the transition state of the reaction and the associated energy barriers. nih.govresearcher.life

Investigating Environmental Effects : By including the surrounding DNA and solvent environment in the model, QM/MM simulations can reveal how these factors influence the reaction's energetics and the final conformation of the DNA adduct. chimia.ch

Together, these computational approaches provide a molecular-level understanding of why this compound and its analogues are genotoxic, complementing experimental SAR studies and aiding in the prediction of toxicity for related compounds. nih.gov

Table 2: Application of Computational Methods to Nitrofluorene Reactivity

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO/LUMO, electron density). mdpi.com | Predicts electrophilicity and ease of nitro-reduction, correlating with mutagenic potential. researchgate.net |

| Density Functional Theory (DFT) | Modeling of metabolic activation pathways. | Determines reaction energetics and identifies key reactive intermediates like the nitrenium ion. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of the reaction between the nitrenium ion and DNA. researcher.life | Elucidates the mechanism of DNA adduct formation and the structure of the transition state. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Analysis of DNA adduct conformation within the helix. | Reveals how the adduct distorts the DNA structure and how the environment stabilizes different conformations. chimia.ch |

Advanced Research Methodologies and Experimental Models in 2 Acetoxy 7 Nitrofluorene Studies

In Vitro Experimental Systems

In vitro systems offer controlled environments to study the direct effects of 2-acetoxy-7-nitrofluorene on biological molecules and cells, independent of systemic metabolism.

Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium Ames Test, SOS/umu response)

Bacterial assays are fundamental tools for screening the mutagenic potential of chemical compounds. The Ames test, which utilizes various strains of Salmonella typhimurium, is a widely used bacterial reverse mutation assay to detect chemical mutagens. nib.siyoutube.com These bacterial strains are auxotrophic, meaning they carry mutations that prevent them from synthesizing an essential amino acid, such as histidine. youtube.com The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium that lacks it. youtube.comyoutube.com The sensitivity of these strains is often enhanced through mutations that increase cell wall permeability to the test compounds and reduce the efficiency of DNA repair mechanisms. psu.edu

In the context of nitroaromatic compounds like 2-nitrofluorene (B1194847), a related compound, specific Salmonella tester strains such as TA98 are particularly sensitive to frameshift mutagens. nih.govdtic.mil The mutagenic activity of these compounds in bacterial assays often depends on their metabolic activation to reactive intermediates. researchgate.net This is typically achieved by adding a mammalian liver homogenate (S9 fraction) to the test system to simulate metabolic processes that occur in higher organisms. youtube.com

The SOS/umu test is another valuable bacterial assay that measures the induction of the SOS DNA repair system in response to genetic damage. oup.comnih.gov This test often employs Salmonella typhimurium strains engineered with a fusion gene, such as umuC'-'lacZ, where the expression of the DNA damage-inducible umuC gene results in the production of β-galactosidase, an easily quantifiable enzyme. oup.com Studies on nitroarenes have utilized such systems to compare the genotoxic activity of different compounds and to investigate the role of specific metabolic enzymes, like N-acetyltransferases (NATs), in their activation. oup.com For instance, engineered strains expressing human NAT1 or NAT2 have been developed to explore the specific pathways of metabolic activation for nitroaromatic and aromatic amine compounds. oup.com

Table 1: Bacterial Mutagenicity Assay Systems

| Assay Type | Organism/Strain Examples | Principle | Application in Nitrofluorene Studies |

|---|---|---|---|

| Ames Test | Salmonella typhimurium (e.g., TA98, TA100) | Detects reverse mutations in amino acid synthesis genes. nib.siyoutube.comyoutube.com | Screening for mutagenic potential, particularly frameshift mutations. nih.govdtic.mil |

| SOS/umu Test | Salmonella typhimurium (e.g., NM2009, NM3009, NM6001, NM6002) | Measures induction of the SOS DNA repair pathway in response to DNA damage. oup.comnih.govresearchgate.net | Investigating mechanisms of genotoxicity and the role of metabolic activation enzymes. oup.com |

Mammalian Cell Culture Models (e.g., V79 cells, monkey kidney cells, Syrian hamster embryo cells, primary rat hepatocytes)

Mammalian cell culture models provide a more complex system than bacteria for studying the genotoxicity of compounds like this compound, offering insights into mechanisms relevant to human health.

Chinese Hamster V79 cells , derived from the lung tissue of a male Chinese hamster, are a well-established fibroblast cell line used extensively in mutagenesis and genetic toxicology studies. sigmaaldrich.comcytion.com Their rapid growth, stable karyotype, and high plating efficiency make them suitable for assays such as the micronucleus test and chromosome aberration tests. cytion.com V79 cells have been employed to study the genotoxicity of various compounds, including aromatic amines, and to investigate the role of metabolic enzymes by using genetically engineered cell lines that express specific activating enzymes.

Monkey kidney cells have been utilized in studies with the related compound 2-(N-acetoxy-N-acetylamino)fluorene to investigate mutagenesis. nih.govnih.gov In these experiments, simian virus 40 (SV40) treated with the compound was used to infect the cells, and the resulting mutations in the viral genome were analyzed. nih.govnih.gov This model allows for the study of mutation hotspots and the types of genetic alterations induced by the compound in a mammalian system. nih.govnih.gov

Syrian hamster embryo (SHE) cells are another model used in genotoxicity testing. These primary cells are valued for their ability to assess the transforming potential of carcinogens.

Primary rat hepatocytes , which are liver cells freshly isolated from rats, are a critical in vitro model because they retain many of the metabolic enzymes found in the liver in vivo. sci-hub.sethermofisher.com This makes them particularly useful for studying compounds that require metabolic activation to exert their genotoxic effects. nih.gov DNA repair tests using primary rat hepatocytes have been used to evaluate the genotoxicity of a variety of nitroarenes, including 2-nitrofluorene. nih.gov These assays measure the induction of unscheduled DNA synthesis (UDS) as an indicator of DNA repair activity following exposure to a genotoxic agent. nih.gov

Table 2: Mammalian Cell Culture Models in Nitrofluorene Research

| Cell Model | Origin | Key Characteristics | Application in Nitrofluorene Studies |

|---|---|---|---|

| V79 cells | Chinese hamster lung fibroblast | Rapid growth, stable karyotype. sigmaaldrich.comcytion.com | Cytotoxicity and genotoxicity testing, mutagenesis assays. cytion.com |

| Monkey kidney cells | Monkey kidney | Supports viral infection for mutagenesis studies. | Analysis of mutation types and hotspots induced by fluorene (B118485) derivatives. nih.govnih.gov |

| Syrian hamster embryo cells | Syrian hamster embryo | Primary cells used for transformation assays. | Assessing carcinogenic potential. |

| Primary rat hepatocytes | Rat liver | Metabolically competent, retain phase I and II enzymes. sci-hub.sethermofisher.com | Studying metabolically activated genotoxicity and DNA repair. nih.gov |

Cell-Free Systems for Mechanistic Investigations

Cell-free systems are invaluable for dissecting the fundamental biochemical and molecular interactions of this compound. These systems allow researchers to study specific enzymatic reactions or the direct interaction of the compound with DNA in a highly controlled environment, free from the complexities of cellular uptake, transport, and metabolism.

For instance, studies on the related compound 2,7-dinitrofluorene (B108060) have used cell-free systems to investigate its metabolic activation. nih.gov These experiments often involve incubating the compound with purified enzymes or subcellular fractions, such as liver cytosol, in the presence of necessary co-factors like acetyl CoA. nih.gov The formation of DNA adducts can then be analyzed by adding DNA to the reaction mixture. nih.gov Such studies have been crucial in demonstrating that nitroreduction to an N-hydroxy arylamine, followed by O-acetylation, is a key pathway for the activation of nitrofluorenes, leading to the formation of DNA adducts. nih.gov

In Vivo Animal Models for Mechanistic Investigations

In vivo animal models are essential for understanding the complex interplay of absorption, distribution, metabolism, and excretion of this compound and its effects on a whole organism.

Rodent Models (e.g., germ-free and conventional rats) for DNA Adduct Formation and Metabolism

Rodent models, particularly rats, are widely used in carcinogenesis research. Comparing germ-free (axenic) and conventional rats allows researchers to investigate the role of the gut microbiota in the metabolism of xenobiotics. nih.govfrontiersin.org The gut microbiome can significantly influence the metabolic fate of ingested compounds, and studies have shown differences in the expression of host metabolic enzymes between germ-free and conventional animals. nih.gov While germ-free models are powerful for dissecting the contribution of gut bacteria, studies have also noted that antibiotics can have effects on the host that are independent of the microbiota. frontiersin.org

In studies of related nitroaromatic compounds, rodent models have been instrumental in identifying the metabolic pathways and the resulting DNA adducts formed in various tissues. psu.edu For example, following oral administration of 2-nitrofluorene to rats, the major DNA adduct identified in the liver was N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). psu.edu

Assessment of DNA Damage and Mutagenesis in Target Tissues

A critical aspect of in vivo studies is the assessment of DNA damage and mutations in the target tissues for carcinogenesis. Following administration of the test compound, DNA can be isolated from various organs, such as the liver, kidney, and lung, to analyze for the presence of DNA adducts. nih.govosti.gov Techniques like ³²P-postlabelling are highly sensitive methods used to detect and quantify DNA adducts. nih.gov

Studies with 2-acetylaminofluorene (B57845) (2-AAF), a related compound, have shown that the formation and persistence of specific DNA adducts in target tissues correlate with its carcinogenic activity. oup.com For example, in male rats, which are susceptible to 2-AAF-induced liver tumors, both significant genotoxic and epigenetic changes were observed in the liver. oup.com The predominant DNA adducts formed from many fluorene derivatives are covalent bonds to the C8 position of guanine (B1146940). nih.gov The persistence of these adducts in target tissues is a key factor in the initiation of carcinogenesis. researchgate.net The comet assay is another versatile method used in in vivo studies to measure DNA damage, including strand breaks, in cells isolated from various tissues. mdpi.com

Analytical Techniques for Molecular Endpoint Analysis

The investigation of this compound and its interactions with biological macromolecules necessitates a suite of sophisticated analytical methodologies. These techniques are crucial for detecting, quantifying, and structurally characterizing the resulting DNA adducts, which are critical molecular endpoints in understanding its genotoxic potential.

32P-Postlabeling Assay for DNA Adduct Detection and Quantification (Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)-based)

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of identifying as few as one adduct in 10¹⁰ nucleotides. nih.govnih.gov This technique involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of adducted nucleotides. These adducted nucleotides are then radiolabeled at the 5'-position using [γ-³²P]ATP and T4 polynucleotide kinase. nih.govberkeley.edu

The separation and quantification of the ³²P-labeled adducts are traditionally achieved using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. nih.govberkeley.eduoup.com This approach has been successfully applied to study DNA adducts formed from 2-nitrofluorene, a metabolite of this compound. psu.edunih.govresearchgate.net For instance, in studies investigating the metabolic activation of 2-nitrofluorene, TLC was used to separate and identify the major DNA adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). psu.edunih.gov

To enhance resolution and analytical throughput, the ³²P-postlabeling assay can be coupled with high-performance liquid chromatography (HPLC). nih.govberkeley.edunih.gov This combination allows for more precise quantification and better separation of complex adduct mixtures. nih.govpsu.edu An HPLC-based method with on-line ³²P detection has been developed for the analysis of DNA adducts from 2-nitrofluorene and N-acetyl-2-aminofluorene, demonstrating improved separation and speed compared to TLC alone. nih.gov This method has been instrumental in confirming that dG-C8-AF is the primary adduct formed in rats administered with either 2-nitrofluorene or its metabolite, N-acetyl-2-aminofluorene. psu.edunih.gov

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on differential partitioning of analytes between a stationary phase (PEI-cellulose) and a mobile phase. | Separation based on differential partitioning of analytes between a stationary phase (column packing) and a liquid mobile phase under high pressure. |

| Resolution | Generally lower, can result in poorly resolved spots for complex mixtures. psu.edu | Higher resolution, capable of separating closely related adducts into distinct peaks. nih.govpsu.edu |

| Analysis Time | Time-consuming and labor-intensive, often requiring 6-24 hours. nih.govnih.gov | Faster analysis, typically 30-60 minutes per sample. nih.gov |

| Quantification | Based on scintillation counting of excised spots from the TLC plate. psu.edu | Based on on-line radioisotope detection, providing more accurate and reproducible quantification. nih.govnih.gov |

| Application | Widely used for initial screening and detection of a broad range of DNA adducts. berkeley.eduoup.com | Ideal for quantitative analysis and high-resolution separation of complex adduct profiles. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Hybrid Quadrupole-Orbitrap High-Resolution Mass Spectrometry (HRMS) for DNA Adductomics

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the unequivocal identification and quantification of DNA adducts due to its high specificity and sensitivity. berkeley.edursc.org This technique combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. For DNA adduct analysis, DNA is first enzymatically hydrolyzed to individual nucleosides. spectroscopyonline.com The resulting mixture is then separated by LC, and the eluting compounds are ionized, typically by electrospray ionization (ESI), and their mass-to-charge ratios are measured. nih.govoup.com

The advent of high-resolution mass spectrometry (HRMS), particularly using hybrid instruments like the quadrupole-Orbitrap, has significantly advanced the field of DNA adductomics. nih.govchemrxiv.orgre-place.be HRMS provides highly accurate mass measurements (typically ≤ 5 ppm error), which allows for the confident determination of the elemental composition of an adduct. nih.govchemrxiv.org This is crucial for distinguishing between different adducts with very similar masses.

In the context of DNA adductomics, a common strategy involves monitoring for the neutral loss of the deoxyribose sugar (116.0473 Da) during tandem mass spectrometry (MS/MS). spectroscopyonline.com This fragmentation pattern is characteristic of deoxynucleoside adducts and is used to screen for potential adducts in complex biological samples. spectroscopyonline.com This approach has been successfully used to identify DNA adducts from various carcinogens. spectroscopyonline.comfrontiersin.org For example, LC-ESI-MS/MS has been employed to characterize the adducts formed from the nitroreduction of 2,7-dinitrofluorene, a related nitroaromatic compound, identifying N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene as the major adduct. nih.govacs.org

| Feature | Quadrupole-Orbitrap HRMS | Triple Quadrupole (QqQ) MS |

| Mass Accuracy | High (≤ 5 ppm), allowing for confident elemental composition determination. nih.gov | Nominal mass accuracy. nih.gov |

| Scan Type | Full scan, wide-selected ion monitoring (SIM)/MS², data-independent acquisition. spectroscopyonline.comnih.gov | Selected reaction monitoring (SRM), multiple reaction monitoring (MRM). spectroscopyonline.com |

| Application | Untargeted screening (adductomics), identification of unknown adducts. spectroscopyonline.comfrontiersin.org | Targeted quantification of known adducts. spectroscopyonline.com |

| Sensitivity | High, with detection limits approaching one adduct per 10¹¹ nucleotides. spectroscopyonline.com | Excellent for targeted analysis, but less suited for broad screening. spectroscopyonline.com |

| Fragmentation | Higher-energy collisional dissociation (HCD) provides rich fragmentation spectra for structural elucidation. nih.gov | Collision-induced dissociation (CID). spectroscopyonline.com |

Spectroscopic Methods (e.g., 1H Nuclear Magnetic Resonance (NMR)) for Adduct Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of molecules, including carcinogen-DNA adducts. nih.govacs.org ¹H NMR, in particular, provides information about the chemical environment of hydrogen atoms within a molecule. pressbooks.pubipb.pt By analyzing the chemical shifts, coupling constants, and integration of the proton signals, the precise three-dimensional structure of a DNA adduct can be determined. researchgate.netresearchgate.net

The application of NMR has been crucial in defining the conformational properties of DNA adducts derived from aromatic amines and polycyclic aromatic hydrocarbons. nih.govacs.org These studies have revealed that adducts can exist in different conformations, such as being positioned in the major or minor groove of the DNA helix, or intercalated between base pairs, which can significantly impact their biological consequences. uri.edu For instance, NMR studies have been used to determine the structure of the major adduct formed from 2,7-dinitrofluorene, confirming it as N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene. nih.govacs.org While obtaining sufficient quantities of pure, site-specific adducts for NMR analysis can be challenging, it remains the gold standard for unambiguous structure determination. acs.org

Voltammetric and Electrochemical Methods for Detection of Nitro Derivatives

Voltammetric and electrochemical methods offer a sensitive and often rapid approach for the determination of nitroaromatic compounds, including nitrofluorene derivatives. cuni.czmdpi.com These techniques are based on measuring the current that results from the reduction or oxidation of an analyte at an electrode surface as a function of the applied potential. cdnsciencepub.comacs.org The nitro groups of compounds like 2-nitrofluorene are electrochemically reducible, making them suitable for analysis by methods such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV). cuni.czresearchgate.net

Various electrode materials have been employed to enhance the sensitivity and selectivity of these methods, including glassy carbon electrodes (GCE), mercury electrodes, and electrodes modified with carbon nanomaterials. cuni.czmdpi.comcdnsciencepub.com These methods have been developed for the determination of nitrofluorenes and their metabolites in environmental and biological samples, with detection limits often reaching sub-micromolar levels. mdpi.com Furthermore, electrochemical biosensors, where DNA is immobilized on an electrode surface, have been used to study the in-vitro interaction between nitrofluorenes and DNA, providing insights into the mechanism of DNA damage. nih.gov These sensors can detect both direct interactions, such as intercalation, and damage caused by reactive species generated during the electrochemical reduction of the nitro group. nih.gov

| Electrochemical Method | Principle | Application in Nitrofluorene Analysis |

| Differential Pulse Voltammetry (DPV) | A potential pulse is superimposed on a linear potential ramp, and the current is sampled before and after the pulse. The difference in current is plotted against the potential. mdpi.com | Sensitive determination of 2-nitrofluorene and other nitroaromatic compounds. mdpi.comresearchgate.net |

| Square-Wave Voltammetry (SWV) | A square-wave potential is applied to the electrode. The current is sampled at the end of both the forward and reverse potential pulses. nih.gov | Rapid detection of nitroaromatic explosives and related compounds. nih.gov |

| Cyclic Voltammetry (CV) | The potential is swept linearly in both the forward and reverse directions, providing information on the redox processes. researchgate.net | Studying the electrochemical behavior and redox mechanisms of nitrofluorenes and their interaction with DNA. researchgate.netnih.gov |

| Electrochemical DNA Biosensors | Immobilized DNA on an electrode surface is used to detect interactions with analytes that bind to or damage the DNA. nih.gov | In-vitro investigation of DNA damage caused by nitrofluorenes, including intercalation and radical-induced damage. nih.gov |

Comparative Toxicological Profiling of 2 Acetoxy 7 Nitrofluorene

Comparison with 2-Nitrofluorene (B1194847) (2-NF) and 2-Acetylaminofluorene (B57845) (2-AAF) in Terms of Metabolic Activation and DNA Adduct Formation

The metabolic activation of 2-Acetoxy-7-nitrofluorene is a critical determinant of its genotoxicity and shares pathways with both 2-Nitrofluorene (2-NF) and 2-Acetylaminofluorene (2-AAF). For many nitroaromatic compounds, including 2-NF, a key activation step is the reduction of the nitro group to form a reactive N-hydroxy arylamine intermediate. nih.govnih.gov This intermediate can then undergo further O-esterification, leading to the formation of highly reactive species that readily bind to DNA, forming adducts. nih.gov

The metabolism of 2-NF is known to produce 2-aminofluorene (B1664046) and 2-acetylaminofluorene (2-AAF), both of which are established carcinogens. ki.senih.gov This metabolic conversion highlights the complex interplay of different enzymatic pathways in determining the ultimate toxicological outcome.

In the case of this compound, the presence of the acetoxy group at the 2-position and a nitro group at the 7-position suggests a multifaceted metabolic fate. While direct data on the specific DNA adducts formed by this compound is limited, the patterns of adduct formation by related compounds provide a predictive framework. For instance, after administration of 2-NF and 2-AAF, the major DNA adduct identified is often N-(deoxyguanosin-8-yl)-2-aminofluorene. The formation of DNA adducts is considered a crucial initial step in chemical carcinogenesis. ki.se

Studies on hydroxylated metabolites of 2-NF, such as 7-hydroxy-2-nitrofluorene and 9-hydroxy-2-nitrofluorene, have shown that these compounds can also induce DNA adducts and preneoplastic lesions, indicating that oxidative metabolism also plays a significant role in the genotoxicity of fluorene (B118485) derivatives. nih.gov

Table 1: Comparative Metabolic Activation and DNA Adduct Formation

| Compound | Key Metabolic Activation Steps | Major DNA Adducts (of related compounds) |

|---|---|---|

| This compound | Expected to involve nitroreduction and esterification. | Data not available. |

| 2-Nitrofluorene (2-NF) | Nitroreduction to N-hydroxy arylamine, followed by potential O-esterification. Metabolism to 2-aminofluorene and 2-AAF. | N-(deoxyguanosin-8-yl)-2-aminofluorene |

| 2-Acetylaminofluorene (2-AAF) | N-hydroxylation followed by O-esterification. | N-(deoxyguanosin-8-yl)-2-aminofluorene |

Relative Genotoxic Potency in Relation to Other Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs) and Aromatic Amines

The genotoxic potency of Nitro-PAHs can vary significantly depending on their specific chemical structure. Some Nitro-PAHs are among the most potent mutagens identified in bacterial assays and can induce a range of genetic damage in mammalian cells, including unscheduled DNA synthesis, sister-chromatid exchanges, and gene mutations. nih.gov The genotoxicity of these compounds is heavily dependent on the metabolic capabilities of the biological system . nih.gov

While a precise ranking of this compound's genotoxicity is not available, the broader class of Nitro-PAHs is of significant environmental and health concern. nih.gov For example, 2-NF is recognized as a potent genotoxic agent and a carcinogen in animal models. nih.govwho.int However, its activity can be influenced by the specific biological system; for instance, it has shown a lack of initiating capacity in certain mouse skin carcinogenesis models. nih.gov

The comparative genotoxicity of fluorene derivatives is complex. For example, while 2,7-dinitrofluorene (B108060) shows high mutagenicity in the Salmonella test, its in vivo genotoxicity in terms of DNA adduct formation can be lower than that of 2-NF. ki.se This underscores the importance of considering both in vitro and in vivo data when assessing genotoxic potency.

Table 2: Genotoxic Effects of Selected Fluorene Derivatives

| Compound | Genotoxic Effects |

|---|---|

| This compound | Data not available. |

| 2-Nitrofluorene (2-NF) | Mutagenic in bacterial and mammalian cells, induces DNA adducts, carcinogen in animal models. |

| 2,7-Dinitrofluorene | Potent mutagen in Salmonella test, induces DNA adducts in vivo. |

| 7-hydroxy-2-nitrofluorene | Induces DNA adducts and preneoplastic lesions. |

| 9-hydroxy-2-nitrofluorene | Induces DNA adducts and preneoplastic lesions. |

Elucidation of Differences in Mechanism of Action Among Fluorene Derivatives

The mechanism of action for the genotoxicity of fluorene derivatives is primarily centered on their ability to form covalent adducts with DNA. The specific nature of these adducts and the metabolic pathways leading to their formation can differ significantly among various derivatives, leading to variations in their biological activity.

The activation of these compounds can occur through several pathways, including:

Nitroreduction: This is a critical pathway for many Nitro-PAHs, leading to the formation of N-hydroxy arylamines.

Ring oxidation: This can lead to the formation of hydroxylated metabolites, which may themselves be genotoxic or be further metabolized to reactive species.

Esterification: O-esterification of N-hydroxy arylamines is often a final step in the formation of the ultimate carcinogenic species. nih.gov

The presence of different functional groups on the fluorene ring system can influence which of these pathways predominates. For this compound, both the acetoxy and the nitro groups are likely to be sites of metabolic activity, potentially leading to a complex mixture of metabolites and DNA adducts. The interplay between these metabolic pathways ultimately determines the compound's genotoxic and carcinogenic potential.

Future Directions in 2 Acetoxy 7 Nitrofluorene Research

Development of Novel In Silico and In Vitro Predictive Toxicology Models

The development of predictive toxicology models is crucial for assessing the risk of chemical compounds while reducing reliance on animal testing. marquette.edu Future research on 2-acetoxy-7-nitrofluorene will likely focus on creating sophisticated in silico and in vitro models.

In Silico Models: Computational toxicology develops quantitative structure-activity relationship (QSAR) models that connect a chemical's structure to its biological effect. marquette.edu For this compound, future QSAR models could be trained on large datasets of chemical properties and toxicological endpoints to predict its carcinogenicity with greater accuracy. publichealthtoxicology.com These models can help in understanding the absorption, distribution, metabolism, elimination, and toxicological properties (ADMET) of the compound. marquette.edu The use of machine learning algorithms and artificial intelligence will be instrumental in developing these predictive models, allowing for the rapid screening of related nitroaromatic compounds. publichealthtoxicology.com

In Vitro Models: New approach methodologies, including advanced in vitro methods, are emerging as key tools for hazard assessment of chemical mixtures. biorxiv.org For this compound, this will involve the use of three-dimensional (3D) cell cultures and organ-on-a-chip technologies that more accurately mimic human physiology. These models can provide valuable insights into the compound's mode of action and help identify key molecular and cellular pathways affected by its exposure. biorxiv.org

| Predictive Toxicology Model Type | Application to this compound | Potential Outcome |

| In Silico (QSAR) | Predict carcinogenicity based on chemical structure. | Faster risk assessment and prioritization of related compounds for further testing. |

| In Vitro (3D Cell Culture) | Study cellular responses in a more physiologically relevant environment. | Improved understanding of tissue-specific toxicity and mechanisms of carcinogenesis. |

| In Vitro (Organ-on-a-Chip) | Mimic human organ functions to assess systemic effects. | Better prediction of human-relevant toxicological outcomes. |

Advanced Spectrometric and Omics Approaches for Comprehensive DNA Adductomics

DNA adductomics, the comprehensive study of DNA adducts, is a powerful tool for understanding the genotoxic effects of chemicals like this compound. mdpi.com DNA adducts are formed when electrophilic metabolites of a compound covalently bind to DNA, a critical event in the initiation of carcinogenesis. ptbioch.edu.pl

Future research will employ advanced mass spectrometry (MS) techniques, such as untargeted DNA adductomics, to identify both known and novel DNA adducts formed by this compound. nih.gov This approach allows for a global analysis of DNA modifications without prior knowledge of the adduct structures. nih.gov High-resolution MS, coupled with sophisticated data analysis algorithms, will enable the precise characterization and quantification of a wide range of adducts. nih.govresearchgate.net

Studies have already shown that this compound administration leads to the formation of DNA adducts in various tissues. nih.gov The major adduct identified is often N-(guanin-8-yl)-2-aminofluorene. nih.gov Advanced spectrometric methods will facilitate a more detailed investigation into the patterns of DNA adduct formation and their correlation with the mutagenic and carcinogenic potential of the compound.

Integration of Multi-Omics Data for Systems Toxicology Understanding

A systems toxicology approach, which integrates multiple layers of biological data ("omics"), offers a holistic view of the effects of this compound. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to understand the complex interplay of molecular events following exposure. nih.govmedium.com

The integration of multi-omics data can help to:

Identify Biomarkers: Discover novel biomarkers of exposure and effect, which can be used for early detection and risk assessment. nih.gov

Elucidate Mechanisms: Unravel the complex biological pathways and networks that are perturbed by this compound. jci.org

Improve Disease Subtyping: In the context of cancer research, multi-omics data can aid in the classification of tumors and the identification of new therapeutic targets. nih.gov

Computational tools and platforms are being developed to facilitate the integration and interpretation of these large and complex datasets. nih.govuio.no By applying these approaches to this compound research, scientists can build comprehensive models of its toxicological action, from molecular interactions to adverse health outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.